molecular formula C32H29F3N6O6 B560077 BGT-226 maleate CAS No. 1245537-68-1

BGT-226 maleate

Cat. No.: B560077
CAS No.: 1245537-68-1
M. Wt: 650.6 g/mol
InChI Key: YUXMAKUNSXIEKN-BTJKTKAUSA-N
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Scientific Research Applications

NVP-BGT226 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

NVP-BGT226, also known as BGT226 maleate or BGT-226 maleate or BGT226, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The compound primarily targets PI3Kα, PI3Kβ, and PI3Kγ with IC50 values of 4 nM, 63 nM, and 38 nM respectively . These targets play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

NVP-BGT226 interacts with its targets (PI3K and mTOR) by binding to their active sites, thereby inhibiting their activity. This inhibition leads to a profound and global suppression of the AKT signaling pathways, which translates into potent antiproliferative effects . The compound’s action results in a concentration- and time-dependent suppression of the AKT/mTOR signal cascade .

Biochemical Pathways

The primary biochemical pathway affected by NVP-BGT226 is the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway frequently accounts for tumorigenesis in various cancers . By inhibiting PI3K and mTOR, NVP-BGT226 disrupts this pathway, leading to a decrease in cancer cell proliferation and survival .

Pharmacokinetics

The absorption of NVP-BGT226 is rapid, and systemic exposure increases in a dose-dependent manner . .

Result of Action

The molecular and cellular effects of NVP-BGT226’s action include potent growth-inhibitory activity against various cancer cell lines . The compound induces a G0/G1 cell cycle arrest, leading to a decrease in cell proliferation . Additionally, NVP-BGT226 has been shown to induce autophagy, a cellular process involved in the degradation and recycling of cellular components .

Action Environment

The efficacy and stability of NVP-BGT226 can be influenced by various environmental factors. It’s worth noting that the compound has entered Phase I/II clinical trials, indicating its potential for use in a variety of physiological environments .

Safety and Hazards

BGT-226 maleate should be handled with care. Avoid breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

NVP-BGT226 is a PI3K/mTOR dual inhibitor, with IC50s of 4 nM, 63 nM, and 38 nM for PI3Kα, PI3Kβ, and PI3Kγ respectively . It displays potent growth-inhibitory activity against human head and neck cancer cells . The activation of the AKT/mTOR signal cascade is suppressed by NVP-BGT226 in a concentration- and time-dependent manner .

Cellular Effects

NVP-BGT226 has shown to decrease cell viability within 24–72 h after exposure to about 50% compared to untreated control cells in a concentration-dependent manner . It induces predominantly G0/G1 cell cycle arrest . NVP-BGT226 has potent proapoptotic effects in vitro as well as in ex vivo native blasts .

Molecular Mechanism

NVP-BGT226 acts by suppressing the activation of the AKT/mTOR signal cascade in a concentration- and time-dependent manner . It induces G0/G1 arrest and acts, at least, partially via downregulation of Survivin .

Temporal Effects in Laboratory Settings

The effects of NVP-BGT226 change over time in laboratory settings. It has been observed that the activation of the AKT/mTOR signal cascade is suppressed by NVP-BGT226 in a concentration- and time-dependent manner .

Dosage Effects in Animal Models

In a xenografted animal model, NVP-BGT226 significantly delayed tumor growth in a dose-dependent manner, along with suppressed cytoplasmic expression of p-p70 S6 kinase and the presence of autophagosome formation .

Metabolic Pathways

NVP-BGT226 is involved in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is one of the most commonly activated signaling pathways in various cancers .

Preparation Methods

The synthetic routes and reaction conditions for NVP-BGT226 are not extensively detailed in the available literature. it is known that the compound is prepared through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

NVP-BGT226 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: NVP-BGT226 can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXMAKUNSXIEKN-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29F3N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245537-68-1
Record name BGT-226
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BGT-226 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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